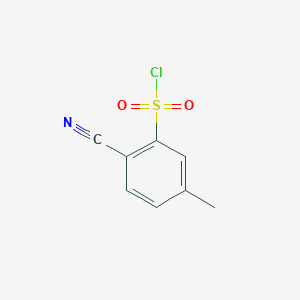

2-Cyano-5-methylbenzenesulfonyl chloride

Descripción general

Descripción

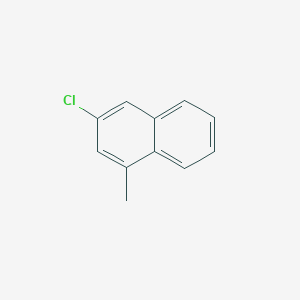

2-Cyano-5-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C8H6ClNO2S . It has a molecular weight of 215.66 g/mol . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for 2-Cyano-5-methylbenzenesulfonyl chloride isInChI=1S/C8H6ClNO2S/c1-6-2-3-7 (5-10)8 (4-6)13 (9,11)12/h2-4H,1H3 . The compound’s canonical SMILES is CC1=CC (=C (C=C1)C#N)S (=O) (=O)Cl . Physical And Chemical Properties Analysis

2-Cyano-5-methylbenzenesulfonyl chloride has a molecular weight of 215.66 g/mol . It has a computed XLogP3-AA value of 2 , indicating its lipophilicity. The compound has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 214.9807773 g/mol . The topological polar surface area is 66.3 Ų , and it has a heavy atom count of 13 .Aplicaciones Científicas De Investigación

Solvation and Catalysis

Sulfonyl chlorides, including structures similar to 2-Cyano-5-methylbenzenesulfonyl chloride, play a significant role in solvation and catalysis. For instance, the hydrolysis of sulfonyl chlorides in water-2-propanol mixtures exhibits temperature-dependent rate constants, highlighting the influence of substrate structure on the reaction process. These studies shed light on the hydrolysis mechanism, involving water dimers as bifunctional catalysts alongside alcohol hydrate pathways (Ivanov et al., 2005).

Structural and Energy Parameters

Research on 2-methylbenzenesulfonyl chloride and bromide offers insights into the structural and energy parameters that influence hydrolysis rates in aqueous dioxane. Ab initio and semiempirical methods correlate these parameters with kinetic data, providing a deeper understanding of the impact of halogen types on sulfonyl group reactivity (Ivanov et al., 2004).

Molecular Structure and Vibrational Spectroscopic Studies

The study of derivatives, such as 4-Cyano-2-methoxybenzenesulfonyl Chloride, involves vibrational spectroscopic analysis and theoretical methods to understand molecular geometry, electronic properties, and non-linear optical activities. This research contributes to the broader knowledge of sulfonyl chloride chemistry, highlighting its potential in developing biologically active compounds (Nagarajan & Krishnakumar, 2018).

Propiedades

IUPAC Name |

2-cyano-5-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2S/c1-6-2-3-7(5-10)8(4-6)13(9,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQDREVAYVNITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381569 | |

| Record name | 2-cyano-5-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

197960-31-9 | |

| Record name | 2-cyano-5-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B169809.png)

![4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B169815.png)

![4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4'-carbonitrile](/img/structure/B169838.png)

![7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one](/img/structure/B169840.png)